Product packaging for mitochondrial protein P1(Cat. No.:CAS No. 124544-34-9)

mitochondrial protein P1

Cat. No.: B1168432
CAS No.: 124544-34-9
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Description

Mitochondrial Protein P1, historically identified as a microtubule-related protein, is now characterized as the essential mitochondrial matrix chaperonin HSP60 . It shares high sequence homology (40-60% identity) with the bacterial chaperonin GroEL and the plant Rubisco subunit binding protein, placing it firmly within this conserved protein family . Its primary research value lies in its critical role in mitochondrial protein homeostasis. Similar to its homologs, HSP60 functions as a molecular chaperone in the mitochondrial matrix, where it is indispensable for the folding and assembly of newly imported proteins and for the maintenance of oligomeric protein complexes . The protein itself forms a large, homooligomeric complex and exhibits ATPase activity, which is crucial for its chaperone function . Research into this compound/HSP60 is highly relevant in several areas. Its significant homology to the 65-kilodalton major antigen of mycobacteria suggests its potential involvement in autoimmune disease mechanisms, making it a protein of interest in immunology . Furthermore, its fundamental role in protein folding within the mitochondrion positions it as a key target for studies on cellular stress response, mitochondrial diseases, and overall organellar health . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124544-34-9

Molecular Formula

C7H8N2O2

Synonyms

mitochondrial protein P1

Origin of Product

United States

Molecular Genetics and Transcriptional Regulation of Mitochondrial Protein P1

Genomic Locus and Transcriptional Units of Mitochondrial Protein P1

The gene encoding this compound, HSPD1, is located on the long (q) arm of human chromosome 2 at position 33.1. researchgate.net It shares its genomic locus with the gene for its co-chaperonin, Heat Shock Protein 10 (HSPE1), in a conserved head-to-head orientation. researchgate.netnih.gov This arrangement means the two genes are located on opposite strands of the DNA and are transcribed in opposite directions from a shared, bidirectional promoter region that controls the expression of both. researchgate.netuniprot.org

The human HSPD1 gene spans approximately 17 kilobases (kb) and is composed of 12 exons and 11 introns. researchgate.netoup.com The initial transcript undergoes splicing to remove the introns and produce a mature messenger RNA (mRNA). Notably, the first exon of the HSPD1 gene is non-coding. oup.com At least two transcript variants have been identified for HSPD1, both of which encode the same 573-amino acid protein. oup.comensembl.org

FeatureDescription
Gene NameHSPD1 (Heat Shock Protein Family D (Hsp60) Member 1)
Protein NameThis compound / Heat Shock Protein 60 (HSP60)
Genomic LocationChromosome 2q33.1 researchgate.net
Gene Structure12 exons, 11 introns oup.com
Transcript VariantsAt least two known variants encoding the same protein oup.com
Promoter ArrangementBidirectional promoter shared with HSPE1 gene researchgate.net

Transcriptional Regulation of this compound Gene Expression

The expression of the HSPD1 gene is tightly controlled at the transcriptional level, allowing the cell to modulate the production of HSP60 in response to various cellular needs and stress conditions. This regulation is achieved through a combination of specific DNA sequences within the promoter and the transcription factors that bind to them.

Promoter Elements and Enhancers Governing this compound Transcription

The bidirectional promoter shared by HSPD1 and HSPE1 contains several key regulatory elements that drive their transcription. These elements include:

SP1 elements: These are crucial for maintaining a basal, or housekeeping, level of HSPD1 expression, ensuring a constant supply of the protein for routine mitochondrial functions. researchgate.net

Heat-Shock Elements (HSEs): These elements allow for the induced expression of HSPD1 in response to cellular stress, such as heat shock. researchgate.net

Mitochondrial Unfolding Protein Response (UPRmt) Elements: The UPRmt is a stress response pathway activated by the accumulation of unfolded proteins in the mitochondria. Specific elements in the HSPD1 promoter are responsive to this pathway, leading to increased HSP60 production to help manage the unfolded proteins. researchgate.net

STAT3 Elements: These elements indicate that the gene's expression can be modulated by cytokine signaling pathways, linking mitochondrial function to the broader cellular environment. researchgate.net

Transcription Factors Modulating this compound Expression

Several transcription factors have been identified that bind to the promoter elements of HSPD1 to either activate or repress its transcription.

Transcription FactorFunction
AP-1 (c-Fos/c-Jun) Activator, involved in cellular responses to stress. nih.gov
STAT3 Activator, mediates cytokine signaling. nih.gov
TFAP2A (AP-2 alpha) Repressor, acts in a complex with NPM1. plos.org
NPM1 (Nucleophosmin) Co-repressor, forms a complex with TFAP2A. plos.org

A notable repressive mechanism involves the formation of a complex between Nucleophosmin (NPM1) and a homodimer of Transcription Factor AP-2 alpha (TFAP2A). plos.org This complex binds to an AP-2 alpha response element within the HSPD1 promoter, leading to the repression of its transcription, particularly during processes like retinoic acid-induced cell differentiation. plos.org

Epigenetic Modifications Influencing this compound Gene Activity

Epigenetic modifications, which are chemical alterations to DNA or its associated histone proteins, play a significant role in regulating HSPD1 gene activity without changing the underlying DNA sequence.

Histone Modifications: The repression of HSPD1 transcription by the NPM1/TFAP2A complex is thought to involve the recruitment of histone deacetylases (HDACs), specifically HDAC1 and HDAC2, to the promoter region. plos.org HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that restricts the access of transcriptional machinery to the gene. Conversely, histone acetylation is generally associated with active gene expression. In breast cancer, the histone methyltransferase EHMT2 has been shown to regulate the expression of HSPD1. gzsys.org.cn

DNA Methylation: DNA methylation, the addition of a methyl group to DNA, typically at CpG sites, is another epigenetic mechanism that can influence gene expression. While specific methylation patterns for the HSPD1 promoter are still under investigation, studies have shown that genetic variations, such as the single nucleotide polymorphism (SNP) rs11682567, can impact processes related to DNA methylation and chromatin organization, thereby influencing HSPD1 expression. nih.govnih.gov Studies in allergic patients have also identified changes in the DNA methylation of HSPD1 in CD4+ T-cells. researchgate.net

Post-Transcriptional Regulation of this compound mRNA

Following transcription, the HSPD1 mRNA is subject to further regulation that determines its stability and translational efficiency.

mRNA Stability and Degradation Pathways for this compound Transcripts

The stability of the HSPD1 mRNA is a critical control point for HSP60 protein levels. This is influenced by several factors, including microRNAs and RNA modifications.

MicroRNA (miRNA)-mediated Regulation: miRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs, typically leading to their degradation or translational repression. mdpi.com Several miRNAs have been implicated in the regulation of HSPD1 expression. For instance, miR-382 has been shown to directly target the 3' UTR of HSPD1 mRNA, and its upregulation is associated with decreased HSPD1 levels. researchgate.netembopress.org In breast cancer, a number of miRNAs, including hsa-miR-17, hsa-miR-22, and hsa-miR-125b, have been correlated with the regulation of HSPD1. biorxiv.org

N6-methyladenosine (m6A) RNA Methylation: A significant post-transcriptional modification influencing HSPD1 mRNA stability is N6-methyladenosine (m6A) methylation. plos.org The HSPD1 transcript contains m6A methylation peaks, primarily in its exons and around the stop codon, as well as in the 5' and 3' UTRs. plos.org The m6A "reader" protein YTHDF2 can bind to these m6A-modified transcripts. Knockdown of YTHDF2 has been shown to significantly increase the levels of HSPD1 mRNA, suggesting that YTHDF2 binding normally promotes the decay of the HSPD1 transcript. plos.org This indicates that m6A methylation is a key mechanism for modulating the stability of HSPD1 mRNA. plos.org

Compound Name
Retinoic acid

Interactive Data Table: Transcriptional Regulators of HSPD1

RegulatorTypeFunctionKey Findings
SP1Promoter ElementBasal ExpressionProvides robust house-keeping levels of HSPD1. researchgate.net
HSEPromoter ElementStress ResponseMediates transcriptional induction upon heat shock. researchgate.net
AP-1Transcription FactorActivationBinds to the HSPD1 promoter. nih.gov
STAT3Transcription FactorActivationBinds to STAT3 elements in the promoter. researchgate.netnih.gov
NPM1/TFAP2ATranscription Factor ComplexRepressionRecruits HDAC1/2 to repress transcription. plos.org
EHMT2Histone MethyltransferaseEpigenetic RegulationRegulates HSPD1 expression in breast cancer. gzsys.org.cn
miR-382microRNAPost-Transcriptional RepressionTargets the 3' UTR of HSPD1 mRNA. researchgate.netembopress.org
YTHDF2m6A Reader ProteinmRNA DestabilizationBinds to m6A-modified HSPD1 mRNA to promote its decay. plos.org

MicroRNA-Mediated Regulation of this compound Translation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional regulation of gene expression, typically by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. mdpi.comwjgnet.com The regulation of this compound by miRNAs is an area of active research, with several studies identifying specific miRNAs that can modulate its expression.

For instance, research has shown that certain miRNAs can influence mitochondrial function by targeting proteins involved in mitochondrial biogenesis and dynamics. While direct targeting of this compound (Hsp60) by a specific miRNA is still being fully elucidated, related studies provide a framework for understanding this regulatory mechanism. For example, studies have shown that miR-1 can enter mitochondria and stimulate the translation of certain mitochondrial-encoded transcripts. nih.gov This suggests that miRNAs can have a direct regulatory role within the mitochondria themselves.

Furthermore, several miRNAs have been identified to regulate mitochondrial processes that are intrinsically linked to the function of Hsp60. For example, miR-499 has been shown to target calcineurin and dynamin-related protein-1 (Drp1), which are involved in mitochondrial fission, a process that is balanced with mitochondrial fusion to maintain mitochondrial health. researchgate.net Dysregulation of these processes can lead to cellular stress, which in turn can affect the expression and function of chaperone proteins like Hsp60.

Another study demonstrated that miR-150-3p, miR-323-5p, and miR-370-3p can induce mitochondrial dysfunction and cell death by targeting mitochondrial fusion proteins OPA1 and MFN2. nih.gov While not directly targeting Hsp60, the resulting mitochondrial stress would likely impact the demand for and regulation of this essential chaperone.

The table below summarizes miRNAs that have been shown to regulate mitochondrial function, which can indirectly impact the expression and activity of this compound.

MicroRNA Target(s) Effect on Mitochondrial Function Potential Indirect Effect on this compound
miR-1MINOS1, GPD2, LRPPRC proteinInduces mitochondrial damage in cancer stem cells nih.govIncreased demand for protein folding and quality control
miR-499Calcineurin, Drp1Inhibits mitochondrial fission researchgate.netAltered mitochondrial dynamics may influence chaperone requirements
miR-150-3pOPA1, MFN2Induces mitochondrial fission and dysfunction nih.govIncreased mitochondrial stress and demand for Hsp60
miR-323-5pOPA1Induces mitochondrial fission and dysfunction nih.govIncreased mitochondrial stress and demand for Hsp60
miR-370-3pOPA1Induces mitochondrial fission and dysfunction nih.govIncreased mitochondrial stress and demand for Hsp60

Non-coding RNA Involvement in this compound Expression

Beyond microRNAs, other non-coding RNAs (ncRNAs), particularly long non-coding RNAs (lncRNAs), are emerging as significant regulators of mitochondrial gene expression and function. nih.govmdpi.com These molecules can act through various mechanisms, including scaffolding molecular complexes, acting as decoys for miRNAs, or directly interacting with proteins to modulate their activity. mdpi.com

Furthermore, research has identified lncRNAs that are transcribed from the mitochondrial genome itself. nih.govresearchgate.net These mitochondrial lncRNAs can form duplexes with their complementary mRNAs and their abundance is cell- and tissue-specific, suggesting they play a role in regulating mitochondrial gene expression. nih.govresearchgate.net One such study identified three lncRNAs generated from the mitochondrial genome and found that their expression is regulated by nuclear-encoded mitochondrial proteins involved in RNA processing, such as mitochondrial RNase P protein 1 (MRPP1). nih.govresearchgate.net

A recently discovered mitochondrial lncRNA, lncMtDloop, has been shown to bind to mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA transcription and replication, thereby promoting mitochondrial transcription. embopress.org This highlights a direct mechanism by which a non-coding RNA can influence the expression of mitochondrial components.

The table below outlines some of the non-coding RNAs involved in regulating mitochondrial function, which could have an impact on the expression of this compound.

Non-coding RNA Type Mechanism of Action Potential Impact on this compound Expression
NEAT1lncRNARegulates mitochondrial homeostasis nih.govfrontiersin.orgIndirectly by affecting overall mitochondrial health and stress responses
Mitochondrial lncRNAslncRNAForm duplexes with mitochondrial mRNAs, regulated by RNA processing proteins nih.govresearchgate.netPotential to directly regulate the translation of this compound if it has a corresponding antisense lncRNA
lncMtDlooplncRNABinds to TFAM and enhances mitochondrial transcription embopress.orgIndirectly by increasing the overall transcription of mitochondrial genes
SAMMSONlncRNAInteracts with p32, a protein involved in mitoribosome formation frontiersin.orgIndirectly by influencing mitochondrial protein synthesis

Biosynthesis, Import, and Intramitochondrial Localization of Mitochondrial Protein P1

Overview of Mitochondrial Protein Import Pathways

Mitochondria utilize several distinct pathways to import proteins from the cytosol. These pathways are dictated by the nature of the targeting signals within the precursor proteins and their final destination within the organelle's four sub-compartments: the outer membrane, the intermembrane space, the inner membrane, and the matrix. The primary gateway for most precursor proteins is the translocase of the outer membrane (TOM) complex. nih.govnih.govnih.gov From there, proteins are sorted into different pathways. Proteins destined for the mitochondrial matrix, like Mitochondrial Protein P1, typically follow the presequence pathway, which involves the translocase of the inner membrane (TIM23) complex. nih.govnih.gov This pathway is responsible for transporting proteins with cleavable N-terminal presequences. Other pathways include the carrier pathway for inner membrane proteins, the MIA pathway for intermembrane space proteins, and the SAM pathway for outer membrane proteins. nih.gov

Precursor Synthesis and Cytosolic Targeting of this compound

Like the vast majority of mitochondrial proteins, the precursor to this compound is synthesized on free ribosomes in the cytosol. nih.govstudy.comfrontiersin.org This process, known as post-translational import, means that the entire polypeptide chain is synthesized before it is targeted to the mitochondria. youtube.com To prevent premature folding and aggregation in the cytosol, the newly synthesized this compound precursor is bound by cytosolic chaperones, such as those from the Hsp70 and Hsp90 families. researcher.lifeyoutube.com These chaperones maintain the precursor protein in an unfolded or partially folded, import-competent state, which is crucial for its subsequent passage through the narrow translocation channels of the mitochondrial membranes. youtube.comwikipedia.org

Translocation Mechanisms Across Mitochondrial Membranes for this compound

The journey of the this compound precursor from the cytosol into the mitochondrial matrix is a multi-step process that requires the coordinated action of protein translocases in both the outer and inner mitochondrial membranes.

Role of TOM/TIM Complexes in this compound Import

The import of this compound is initiated by the recognition of its targeting signal by receptor proteins of the TOM complex, primarily Tom20 and Tom22, on the mitochondrial surface. frontiersin.orgnih.gov Following this initial binding, the precursor protein is transferred to the central channel-forming component of the TOM complex, Tom40. nih.govnih.gov The passage of the polypeptide chain through the TOM channel brings it into the intermembrane space.

Once in the intermembrane space, the presequence of this compound engages with the TIM23 complex in the inner mitochondrial membrane. nih.gov The translocation through the TIM23 channel is driven by the electrochemical potential across the inner membrane. wikipedia.org As the N-terminal portion of the precursor emerges into the matrix, it is grabbed by the presequence-associated motor (PAM), which utilizes ATP hydrolysis to drive the unidirectional translocation of the rest of the polypeptide chain into the matrix. nih.govmdpi.com

Intramitochondrial Sorting and Sub-compartmental Localization of this compound

Following its translocation into the mitochondrial matrix, the this compound precursor undergoes final processing and folding to become a mature, functional protein.

Mitochondrial Matrix Localization of this compound

Upon entry into the mitochondrial matrix, the N-terminal mitochondrial targeting signal of the this compound precursor is cleaved off by the mitochondrial processing peptidase (MPP). nih.govnih.govnih.gov This proteolytic cleavage is an irreversible step that commits the protein to its mitochondrial residency. The newly matured this compound then folds into its native three-dimensional conformation, a process that is often assisted by mitochondrial chaperones, such as Hsp60 and Hsp70, within the matrix. wikipedia.org The proper folding is essential for its biological activity. The final, mature this compound resides as a soluble protein within the mitochondrial matrix, where it carries out its specific functions. wikipedia.org The mitochondrial matrix is a dense environment containing the mitochondrial DNA, ribosomes, and a plethora of enzymes involved in key metabolic pathways such as the citric acid cycle and fatty acid oxidation. wikipedia.org

Inner Membrane Integration of this compound

The integration of this compound into the inner mitochondrial membrane (IMM) is a critical process governed by sophisticated molecular machinery. Most proteins destined for the inner membrane are encoded by nuclear genes, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria. nih.gov There are three primary pathways that P1 could follow to achieve its correct topology within the IMM.

The first route involves the presequence translocase of the inner membrane (TIM23 complex) . If P1 possesses a typical N-terminal presequence and a hydrophobic "stop-transfer" sequence, it will be threaded through the TIM23 channel. The translocation process is halted when the stop-transfer sequence is encountered, leading to the lateral release of the protein into the lipid bilayer of the inner membrane.

A second pathway is utilized by multi-spanning proteins, such as metabolite carriers, which contain internal targeting signals instead of a cleavable presequence. frontiersin.org For a protein like P1 with this characteristic, it would be guided through the translocase of the outer membrane (TOM) complex and then chaperoned across the intermembrane space (IMS) by small TIM chaperone complexes (e.g., Tim9-Tim10). frontiersin.orgnih.gov This chaperone-P1 complex then docks with the carrier translocase of the inner membrane (TIM22 complex) , which mediates its insertion into the inner membrane in a process driven by the membrane potential. nih.govfrontiersin.org

The third mechanism is known as conservative sorting . In this pathway, P1 would first be fully imported into the mitochondrial matrix, guided by the TOM and TIM23 complexes. Once in the matrix, an internal signal sequence would then target it for export and insertion into the inner membrane from the matrix side. This process is often mediated by the Oxa1 complex , which is evolutionarily related to bacterial protein insertases. nih.gov

Table 1: Pathways for Inner Mitochondrial Membrane Integration

Integration Pathway Key Machinery Targeting Signal Description
Stop-Transfer Pathway TOM Complex, TIM23 ComplexN-terminal presequence followed by a hydrophobic stop-transfer sequenceThe protein is partially translocated into the matrix until the stop-transfer sequence is reached, then released laterally into the inner membrane.
Carrier Pathway TOM Complex, Small TIM Chaperones (Tim9-Tim10), TIM22 ComplexInternal, non-cleavable targeting signalsThe protein is chaperoned across the intermembrane space and inserted into the inner membrane by the specialized TIM22 complex. nih.gov
Conservative Sorting TOM Complex, TIM23 Complex, Oxa1 ComplexN-terminal presequence and internal export signalsThe protein is first fully imported into the matrix and then inserted into the inner membrane from the matrix side by the Oxa1 machinery. nih.gov

Outer Membrane and Intermembrane Space Localization of this compound

Should this compound be destined for the outer mitochondrial membrane (OMM) or the intermembrane space (IMS), it would utilize distinct import and sorting pathways. All proteins destined for these compartments are encoded by the nuclear genome and must first pass through or be integrated into the outer membrane. frontiersin.org

Outer Membrane Localization:

The OMM contains two main classes of proteins: β-barrel proteins and α-helical proteins. frontiersin.org

β-barrel proteins , such as the channel-forming protein Tom40, are first translocated across the OMM into the intermembrane space via the TOM complex. nih.gov In the IMS, they are bound by small TIM chaperones and delivered to the Sorting and Assembly Machinery (SAM complex) , which mediates their insertion and folding into the outer membrane. frontiersin.orgnih.gov

α-helical proteins are typically inserted directly into the outer membrane from the cytosol. This insertion is often mediated by the Mitochondrial Import (MIM) complex . frontiersin.org Another class, known as tail-anchored proteins, which have a single transmembrane helix at their C-terminus, possess targeting signals that direct their post-translational insertion into the OMM. frontiersin.org

Intermembrane Space Localization:

Proteins like P1 targeted to the IMS, the compartment between the two mitochondrial membranes, can arrive there via several routes. The most prominent is the Mitochondrial Intermembrane Space Assembly (MIA) pathway . mdpi.com This pathway is dedicated to the import of proteins rich in cysteine residues. After passing through the TOM complex channel, these precursor proteins are recognized by the essential IMS protein Mia40. frontiersin.org Mia40 acts as a receptor and an oxidoreductase, facilitating the formation of disulfide bonds within the imported protein, which traps it in the IMS and drives its folding. frontiersin.org The sulfhydryl oxidase Erv1 re-oxidizes Mia40 to prepare it for the next import cycle. nih.gov

Table 2: Localization to the Outer Membrane and Intermembrane Space

Destination Protein Type Key Machinery Localization Mechanism
Outer Membrane β-barrelTOM Complex, Small TIM Chaperones, SAM ComplexTranslocation into IMS, followed by SAM-mediated insertion into the outer membrane. nih.gov
Outer Membrane α-helicalMIM ComplexDirect insertion from the cytosol into the outer membrane. frontiersin.org
Intermembrane Space Cysteine-richTOM Complex, MIA Pathway (Mia40, Erv1)Oxidative folding and trapping within the IMS. frontiersin.orgnih.gov

Quality Control Mechanisms for this compound Import and Folding

To maintain mitochondrial integrity and function, a multi-layered quality control system ensures that proteins like P1 are correctly imported, folded, and assembled. nih.gov This system operates in the cytosol, at the mitochondrial surface, and within the different mitochondrial sub-compartments.

Cytosolic and Pre-Import Control: The quality control of P1 begins in the cytosol immediately after its synthesis. Cytosolic chaperones, such as Hsp70 and Hsp90, bind to the newly synthesized, unfolded P1 precursor. portlandpress.com This interaction prevents P1 from misfolding or aggregating in the cytosol and maintains it in an "import-competent" state. portlandpress.com If a precursor protein fails to be imported, it is targeted by the ubiquitin-proteasome system (UPS) for degradation, preventing the accumulation of potentially toxic proteins in the cytoplasm. portlandpress.comnih.gov

Control at the Mitochondrial Surface: The TOM complex, the main entry gate for mitochondrial proteins, is a major site for quality control. frontiersin.org If P1 stalls during translocation through the TOM channel, it can clog the import machinery, leading to proteotoxic stress. nih.gov To prevent this, stalled precursors are recognized, extracted from the channel, and targeted for degradation by the cytosolic UPS. nih.gov

Intramitochondrial Folding and Degradation: Once P1 successfully enters a mitochondrial compartment, it is met by a network of intramitochondrial chaperones and proteases.

Chaperone-Assisted Folding: In the matrix, the mitochondrial Hsp70 (mtHsp70) chaperone is part of the import motor that pulls the precursor protein into the matrix. nih.gov Following import, the Hsp60/Hsp10 chaperonin complex provides a protected environment for proteins to fold into their correct three-dimensional structure. nih.gov Other chaperones, like TRAP1, also assist in protein folding and refolding. researchgate.net

Proteolytic Degradation: If P1 misfolds or fails to assemble correctly despite the help of chaperones, it is removed by a suite of ATP-dependent proteases. The inner membrane contains two AAA proteases: the i-AAA protease, which degrades proteins from the intermembrane space side, and the m-AAA protease, which acts on proteins from the matrix side. frontiersin.orgnih.gov The mitochondrial matrix houses soluble proteases such as Lon and ClpXP, which are responsible for degrading misfolded or damaged proteins within this compartment. researchgate.netnih.gov This proteolytic system ensures that dysfunctional proteins are eliminated, maintaining the health of the mitochondrial proteome. nih.gov

Table 3: Key Quality Control Systems for Mitochondrial Proteins

Location System Key Components Function for Protein P1
Cytosol Chaperone NetworkHsp70, Hsp90Maintains P1 in an unfolded, import-competent state; prevents aggregation. portlandpress.com
Cytosol Ubiquitin-Proteasome System (UPS)Ubiquitin, ProteasomeDegrades non-imported or misfolded P1 precursors. nih.gov
Mitochondrial Surface UPS-linked extraction-Extracts stalled P1 precursors from the TOM complex channel for degradation. nih.gov
Mitochondrial Matrix Chaperone NetworkmtHsp70, Hsp60/Hsp10Mediates import into the matrix and facilitates the correct folding of P1. nih.gov
Mitochondrial Matrix ProteasesLon, ClpXPDegrades misfolded, damaged, or unassembled P1 within the matrix. nih.gov
Inner Membrane / IMS AAA Proteasesi-AAA, m-AAADegrades misfolded or unassembled P1 at the inner membrane. frontiersin.org

Functional Roles and Mechanistic Insights of Mitochondrial Protein P1

Role of Mitochondrial Protein P1 in Mitochondrial Bioenergetics

The intricate dance of mitochondrial fission and fusion, orchestrated by proteins like Drp1, is intrinsically linked to the bioenergetic state of the cell. The morphology of mitochondria, whether fragmented or elongated, can significantly influence their functional capacity, including their ability to produce ATP through oxidative phosphorylation.

Contribution to Oxidative Phosphorylation Pathways

Mitochondrial fission, mediated by Drp1, is essential for maintaining the integrity and efficiency of the electron transport chain (ETC), the site of oxidative phosphorylation (OXPHOS). biorxiv.orgbiorxiv.org In certain pathological conditions, excessive mitochondrial fission driven by Drp1 has been linked to the inhibition of oxidative phosphorylation. nih.gov Conversely, the absence of Drp1 and subsequent mitochondrial hyperfusion can lead to an inefficiency in the coupling of oxygen consumption with ATP production by the ETC. biorxiv.orgbiorxiv.org This suggests that a balanced level of Drp1-mediated fission is necessary for optimal OXPHOS function. For instance, studies have shown that the inhibition of Drp1 can lead to a decrease in the oxygen consumption rate (OCR), indicating impaired mitochondrial respiration. nih.gov

Furthermore, Drp1's role extends to the proper assembly and function of the protein complexes that constitute the electron transport chain. frontiersin.org Dysfunctional mitochondrial dynamics due to aberrant Drp1 activity can lead to a disorganized inner mitochondrial membrane, where these complexes reside, thereby impairing the transfer of electrons and the generation of the proton gradient necessary for ATP synthesis.

Impact on ATP Synthesis and Mitochondrial Membrane Potential

The regulation of mitochondrial morphology by Drp1 directly impacts ATP synthesis. Overexpression of Drp1 has been shown to cause mitochondrial damage and a subsequent decline in total ATP production. nih.gov This is often associated with an overproduction of reactive oxygen species (ROS), which can damage mitochondrial components and inhibit the function of ATP synthase. nih.gov Conversely, a lack of Drp1-mediated fission can also compromise ATP synthesis. biorxiv.orgbiorxiv.org

The mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane, is a key indicator of mitochondrial health and is essential for driving ATP synthesis. Drp1 activity can influence this potential. Studies have demonstrated that the loss of Drp1 can lead to a decrease in the mitochondrial membrane potential. researchgate.net In other contexts, mitochondrial hyperfusion resulting from Drp1 mutations has been associated with a hyperpolarized mitochondrial membrane potential. biorxiv.orgbiorxiv.org Furthermore, the induction of Drp1 has been observed to cause depolarization of the mitochondrial membrane. researchgate.net These findings indicate that Drp1-mediated fission is crucial for maintaining an optimal mitochondrial membrane potential for efficient bioenergetics.

Impact of Drp1 Activity on Mitochondrial Bioenergetics
ParameterEffect of Increased Drp1 Activity/FissionEffect of Decreased Drp1 Activity/Fusion
Oxidative PhosphorylationCan be inhibitory in excess nih.govInefficient coupling of O2 consumption and ATP production biorxiv.orgbiorxiv.org
ATP SynthesisDecreased nih.govCompromised biorxiv.orgbiorxiv.org
Mitochondrial Membrane PotentialDepolarization researchgate.netDecreased or hyperpolarized biorxiv.orgbiorxiv.orgresearchgate.net

This compound Involvement in Cellular Metabolism

Drp1-mediated mitochondrial dynamics are not confined to bioenergetics but are also deeply integrated with the broader landscape of cellular metabolism. The shape and function of mitochondria, as regulated by Drp1, influence how cells utilize various substrates and the flow of metabolites through different pathways.

Regulation of Substrate Utilization and Metabolic Fluxes

Drp1 plays a significant role in regulating the utilization of key metabolic substrates. For instance, the loss of Drp1 has been shown to reduce cellular glucose uptake. nih.gov This suggests that mitochondrial fission is necessary for efficient glucose metabolism. In the context of cancer, which is characterized by altered metabolic programs, Drp1 is implicated in the shift towards glycolysis, a phenomenon known as the Warburg effect. mdpi.commdpi.com

Moreover, Drp1 is crucial for the metabolic reprogramming that occurs in response to different nutrient availability. nih.govresearchgate.net For example, the uptake of fatty acids can induce Drp1-mediated mitochondrial fragmentation, which is necessary for the cell to adapt its metabolism to utilize these lipids as an energy source. nih.govresearchgate.net Silencing Drp1 can disrupt this metabolic plasticity and block the metabolic reprogramming induced by fatty acids. nih.govresearchgate.net

Interplay with Lipid, Carbohydrate, and Amino Acid Metabolism

Drp1-mediated mitochondrial fission is intimately linked with the metabolism of lipids, carbohydrates, and amino acids. A primary role of Drp1 is in facilitating fatty acid oxidation (FAO). nih.govresearchgate.net The process of mitochondrial fission appears to be directly involved in balancing the storage and utilization of fatty acids. biorxiv.org When mitochondrial fission is inhibited by silencing Drp1, there is a notable increase in the accumulation of lipid droplets, indicating a shift from fatty acid usage to storage. biorxiv.orgmdpi.com

In terms of carbohydrate metabolism, as mentioned earlier, Drp1 influences glucose uptake and the glycolytic rate. biorxiv.orgbiorxiv.orgnih.gov In certain cancer cells, the phosphorylation of Drp1 at specific sites has been shown to enhance the Warburg effect, thereby inhibiting mitochondrial oxidative phosphorylation and promoting glycolysis. nih.gov

The influence of Drp1 extends to amino acid metabolism as well. Metabolic profiling has revealed that silencing Drp1 can alter various cellular metabolic pathways, including those involving amino acids. nih.gov For instance, in some cellular contexts, the presence of fatty acids preferentially increases cellular serine levels in a Drp1-dependent manner. nih.gov

Drp1's Interplay with Cellular Metabolism
Metabolic PathwayRole of Drp1-Mediated Fission
Lipid MetabolismFacilitates fatty acid oxidation; balances fatty acid storage and usage nih.govresearchgate.netbiorxiv.org
Carbohydrate MetabolismRegulates glucose uptake; can promote glycolysis (Warburg effect) nih.govnih.gov
Amino Acid MetabolismInfluences amino acid pathways, such as serine metabolism nih.gov

This compound in Mitochondrial Dynamics and Morphology

The primary and most well-characterized function of Drp1 is its role as a master regulator of mitochondrial fission, which in turn dictates mitochondrial morphology. acs.org Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution within the cell. portlandpress.com

Drp1 is a cytosolic protein that is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. tandfonline.com Once at the mitochondrial surface, Drp1 oligomerizes into a ring-like structure that encircles the mitochondrion. portlandpress.com Through the hydrolysis of GTP, this ring constricts, leading to the scission of both the outer and inner mitochondrial membranes, resulting in the division of one mitochondrion into two. acs.org

The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation. tandfonline.com Phosphorylation at different serine residues can either activate or inhibit Drp1's fission activity, allowing the cell to modulate mitochondrial morphology in response to various signals and metabolic states. tandfonline.commdpi.com

Influence on Mitochondrial Fusion and Fission Processes

Mitochondrial dynamics, the continuous cycle of fission (division) and fusion (merging) of mitochondria, are essential for maintaining a healthy mitochondrial population. nih.gov this compound (Drp1) is a master regulator of mitochondrial fission. mdpi.comnih.gov Unlike the proteins that mediate mitochondrial fusion, which are embedded in the mitochondrial membranes, Drp1 is predominantly a cytosolic protein that is recruited to the outer mitochondrial membrane to initiate fission. nih.govmolbiolcell.org

The process begins with Drp1 translocating from the cytosol to the mitochondrial surface, where it assembles into multimeric ring-like structures that encircle the mitochondrion. nih.gov This recruitment is a highly regulated step and is facilitated by several adaptor proteins on the outer mitochondrial membrane, including Mitochondrial fission protein 1 (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51). nih.govnih.gov Once assembled, the hydrolysis of GTP by Drp1 provides the conformational changes necessary to constrict and ultimately sever both the outer and inner mitochondrial membranes, resulting in the division of one mitochondrion into two. nih.gov

The balance between fission and fusion is critical for cellular health. Excessive fission, often mediated by the overactivity of Drp1, can lead to mitochondrial fragmentation, which is associated with various pathological conditions. Conversely, the inhibition of Drp1 leads to an elongated and interconnected mitochondrial network due to unopposed fusion. mdpi.com This delicate equilibrium is crucial for processes such as the distribution of mitochondria into daughter cells during cell division and the segregation of damaged mitochondrial components for degradation. nih.gov

Key Proteins Involved in Mitochondrial Dynamics
ProcessKey Protein(s)LocationPrimary Function
FissionDrp1 (Dynamin-related protein 1)Cytosol, recruited to outer mitochondrial membraneConstricts and severs mitochondrial membranes. nih.gov
FissionFis1 (Mitochondrial fission 1 protein)Outer mitochondrial membraneActs as a receptor for Drp1. researchgate.net
FusionMfn1/Mfn2 (Mitofusins 1 and 2)Outer mitochondrial membraneMediate the fusion of the outer mitochondrial membranes. mdpi.com
FusionOPA1 (Optic atrophy 1)Inner mitochondrial membraneMediates the fusion of the inner mitochondrial membranes. mdpi.com

Role in Mitochondrial Network Maintenance

Disruption of Drp1 function leads to a hyperfused mitochondrial network, which can impair cellular function. biorxiv.org For instance, in the absence of functional Drp1, the distribution of mitochondria to daughter cells during mitosis is compromised. Moreover, the inability to remove damaged mitochondria can lead to the accumulation of dysfunctional organelles, increased oxidative stress, and ultimately, cell death. nih.gov Thus, the regulated activity of Drp1 is crucial for maintaining a dynamic and healthy mitochondrial network that can adapt to the changing needs of the cell. nih.gov

This compound as a Regulator of Cellular Signaling Pathways

Beyond its structural role in shaping the mitochondrial network, this compound (Drp1) is a key player in various cellular signaling cascades, acting as a nexus between mitochondrial dynamics and cellular fate.

Integration into Apoptotic and Necrotic Signaling Cascades

Apoptosis: Drp1-mediated mitochondrial fission is an early and often essential step in the intrinsic pathway of apoptosis (programmed cell death). molbiolcell.org During apoptosis, Drp1 is activated and translocates to the mitochondria, leading to extensive mitochondrial fragmentation. physiology.org This fragmentation is thought to facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. wikipedia.org The release of cytochrome c then triggers a cascade of caspase activation, leading to the execution of the apoptotic program. Inhibition of Drp1 has been shown to delay or prevent apoptosis in various models, highlighting the critical role of mitochondrial fission in this process. molbiolcell.org

Necrosis: In addition to its role in apoptosis, Drp1 is also implicated in necrotic cell death, a form of unregulated cell death often triggered by extreme cellular stress. Under conditions of severe oxidative stress, Drp1 can be hyperactivated, leading to excessive mitochondrial fission and dysfunction. nih.gov This can contribute to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, which leads to mitochondrial swelling, rupture, and necrotic cell death. nih.gov Furthermore, Drp1 has been shown to interact with and stabilize the tumor suppressor protein p53 on the mitochondria, which can trigger necrosis under oxidative stress conditions. nih.govportlandpress.com

Role of Drp1 in Cell Death Pathways
Cell Death PathwayRole of Drp1Mechanism
ApoptosisPro-apoptoticPromotes mitochondrial fragmentation, facilitating the release of cytochrome c. wikipedia.org
NecrosisPro-necroticContributes to mPTP opening and stabilizes p53 on mitochondria under severe stress. nih.govnih.gov

Modulation of Calcium Homeostasis

Mitochondria are crucial for buffering and shaping intracellular calcium (Ca2+) signals. The morphology of the mitochondrial network, which is controlled by Drp1, plays a significant role in this process. Drp1-mediated fission can alter the ability of mitochondria to take up and release Ca2+, thereby modulating cellular calcium homeostasis. nih.govrepec.org

Studies have shown that the loss of Drp1 and the resulting mitochondrial elongation can lead to an increase in mitochondrial Ca2+ uptake. nih.govrepec.org While this may initially seem beneficial for clearing cytosolic Ca2+, sustained high levels of mitochondrial Ca2+ can be detrimental, leading to mPTP opening and cell death. Conversely, excessive Drp1-mediated fission can also impair mitochondrial calcium handling, contributing to cellular dysfunction. nih.gov For instance, in the context of myocardial ischemia/reperfusion injury, Drp1 activation impairs mitochondrial calcium capacity, exacerbating cellular damage. nih.gov Therefore, the precise regulation of Drp1 activity is essential for maintaining proper mitochondrial and cellular calcium homeostasis. biorxiv.org

Role in Reactive Oxygen Species (ROS) Generation and Scavenging

Mitochondria are the primary source of reactive oxygen species (ROS) in most cells. While low levels of ROS can act as important signaling molecules, excessive ROS production leads to oxidative stress and cellular damage. Drp1-mediated mitochondrial fission has a complex and context-dependent relationship with ROS.

On one hand, excessive mitochondrial fission driven by Drp1 can lead to increased ROS production. plos.org This may be due to the disruption of the mitochondrial respiratory chain and the creation of smaller, less efficient mitochondria. nih.gov This Drp1-dependent increase in ROS can, in turn, create a vicious cycle, as ROS can further activate Drp1, leading to more fission and more ROS production. nih.gov

On the other hand, Drp1-mediated fission is also involved in the cellular response to oxidative stress. By segregating damaged mitochondria, fission allows for their removal through mitophagy, thereby preventing the accumulation of ROS-producing dysfunctional organelles. nih.gov Pharmacological or genetic inhibition of Drp1 has been shown to reduce ROS levels in certain pathological conditions, suggesting that targeting Drp1 could be a therapeutic strategy to mitigate oxidative stress. nih.gov

This compound Function in Autophagy and Mitophagy Pathways

Autophagy is a cellular recycling process that degrades and removes damaged or unnecessary cellular components. Mitophagy is a specialized form of autophagy that specifically targets mitochondria for degradation. This compound (Drp1) plays a crucial, albeit complex, role in initiating mitophagy. nih.gov

For mitophagy to occur efficiently, the damaged mitochondrion often needs to be segregated from the healthy mitochondrial network. Drp1-mediated fission is a key mechanism for this segregation. nih.gov By dividing the mitochondrion, Drp1 creates smaller fragments, one of which may contain the damaged components. This smaller, isolated mitochondrion is then more readily engulfed by an autophagosome, the double-membraned vesicle that delivers cargo to the lysosome for degradation. ahajournals.org

Several mitophagy pathways have been described, and the requirement for Drp1 can vary. In the well-characterized PINK1/Parkin pathway, which is activated by mitochondrial depolarization, Drp1-mediated fission is often an early event that facilitates the recruitment of the mitophagy machinery. ahajournals.org However, some studies suggest that mitophagy can also occur independently of Drp1, where the autophagosome forms directly on a portion of the mitochondrion. rupress.org Nevertheless, in many cellular contexts, Drp1-dependent fission is a critical step that links mitochondrial damage to their selective removal by autophagy, thereby playing a vital role in mitochondrial quality control. nih.gov

Post Translational Modifications and Proteostasis of Mitochondrial Protein P1

Phosphorylation of Mitochondrial Protein P1 and its Functional Implications

While direct phosphorylation of the Lon protease (LONP1) itself is not extensively documented, the interplay between phosphorylation events and Lon's proteolytic activity is a critical aspect of mitochondrial protein quality control. For instance, Lon protease is responsible for degrading mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA (mtDNA) replication and transcription. This degradation is selective for the phosphorylated form of TFAM, suggesting that phosphorylation acts as a signal for Lon-mediated turnover, thereby controlling mtDNA copy number and metabolism.

Furthermore, under conditions of cellular stress, such as in pressure overload heart failure, the activity of LONP1 can be significantly attenuated by oxidative post-translational modifications, including tyrosine nitration and protein carbonylation. These modifications, while not phosphorylation, highlight how the chemical alteration of amino acid residues can profoundly impact the protease's function, leading to impaired degradation of damaged proteins, deficient mitochondrial respiration, and contractile dysfunction.

Table 1: Examples of Post-Translational Modifications Affecting Lon Protease (P1) Activity and Substrate Recognition

Modification Type Target Functional Consequence on Lon Protease (P1)
Phosphorylation Substrate (e.g., TFAM) Regulates substrate recognition and degradation by Lon.
Tyrosine Nitration Lon Protease (LONP1) Attenuates proteolytic activity.
Protein Carbonylation Lon Protease (LONP1) Reduces proteolytic activity.

| Acetylation | Lon Protease (LONP1) | Deacetylation by SIRT3 is linked to Lon's function. |

Acetylation and Deacetylation of this compound

The landscape of protein acetylation within the mitochondria is vast, with a significant portion of mitochondrial proteins being acetylated. This reversible modification is a key regulatory mechanism linking cellular metabolism to protein function. While specific studies detailing the direct acetylation of Lon protease are limited, there is evidence of its interaction with sirtuin 3 (SIRT3), a major mitochondrial deacetylase. This interaction suggests that the acetylation status of Lon, or proteins in its vicinity, is likely regulated and has functional consequences. The deacetylation of Lon by SIRT3 could be a mechanism to modulate its proteolytic or chaperone activity in response to metabolic shifts or cellular stress.

Ubiquitination and Proteasomal Degradation Pathways of this compound

The degradation of proteins within the mitochondrial matrix, where Lon protease resides, is primarily handled by resident proteases and is distinct from the cytosolic ubiquitin-proteasome system (UPS). There is no substantial evidence to suggest that the Lon protease itself is a target for ubiquitination and subsequent degradation by the proteasome. The mitochondrial inner membrane acts as a barrier, separating the matrix proteome from the cytosolic UPS machinery. Therefore, the turnover of Lon protease is likely governed by other mitochondrial proteases or through autoproteolytic mechanisms. This highlights a fundamental difference in the protein quality control systems of the mitochondrial matrix and the cytosol.

SUMOylation and Glycosylation of this compound

Currently, there is a lack of direct scientific evidence documenting the SUMOylation or glycosylation of the mitochondrial Lon protease. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a post-translational modification involved in various cellular processes. While SUMOylation of other mitochondrial proteins, such as those involved in mitochondrial dynamics, is known to occur, its role in directly regulating matrix proteases like Lon has not been established. Similarly, while glycosylation of some mitochondrial proteins has been reported, there is no specific data indicating that Lon protease undergoes this modification. The absence of evidence does not entirely preclude the possibility of these modifications, but it suggests they are not currently recognized as major regulatory mechanisms for Lon protease function.

Role of Chaperones and Proteases in this compound Folding and Turnover

Lon protease is a central component of the mitochondrial protein quality control network, which is composed of a cooperative system of chaperones and proteases. The folding and assembly of the Lon protease precursor polypeptide, after its import into the mitochondrial matrix, are likely assisted by the mitochondrial chaperone machinery, such as the Hsp60 and mtHsp70 systems.

In its functional capacity, Lon protease works in close concert with molecular chaperones. For example, the degradation of misfolded proteins by the yeast homolog of Lon, Pim1, is dependent on the chaperone proteins mt-Hsp70 and Mdj1p. nih.gov These chaperones are essential for maintaining misfolded proteins in a soluble, degradation-competent state, preventing their aggregation and presenting them to the Pim1 protease for degradation. nih.gov This functional interplay underscores the collaborative nature of the mitochondrial proteostasis network, where chaperones and proteases work together to maintain a healthy proteome. dntb.gov.uamolbiolcell.org

Table 2: Key Interacting Partners of this compound (Lon Protease) in Proteostasis

Interacting Partner Function Role in Relation to Lon Protease (P1)
mt-Hsp70 Molecular Chaperone Maintains misfolded proteins in a soluble state for degradation by Lon.
Mdj1p Co-chaperone Regulates the interaction of mt-Hsp70 with unfolded polypeptides.
Hsp60 Molecular Chaperone Involved in the folding of newly imported proteins, potentially including Lon itself.
TFAM Substrate A key substrate whose degradation by Lon is regulated by phosphorylation.

| Aconitase | Substrate | Oxidized aconitase is a primary target for degradation by Lon. |

This compound Degradation by Mitochondrial Proteases

Furthermore, Lon protease has been observed to undergo autoproteolysis, particularly when its assembly or function is perturbed. This self-degradation could serve as a mechanism to remove non-functional Lon complexes and maintain the quality of the protease pool within the mitochondrial matrix. The regulation of Lon protease degradation is crucial, as both the downregulation and overexpression of Lon can be detrimental to mitochondrial function and cellular health.

Molecular Interactions and Protein Networks Involving Mitochondrial Protein P1

Identification of Protein-Protein Interactions with Mitochondrial Protein Miro1

Miro1's function as an adaptor protein is fundamentally dependent on its direct physical associations with other proteins and its incorporation into larger functional complexes. These interactions are crucial for linking mitochondria to the cytoskeleton and for sensing cellular signals.

Direct Physical Associations

Miro1 serves as a critical link between mitochondria and the microtubule-based transport machinery. This connection is primarily mediated by its direct interaction with the trafficking kinesin-binding proteins (TRAKs), specifically TRAK1 and TRAK2. nih.govnih.gov The interaction between Miro1 and TRAK1 has been mapped to a conserved sequence motif within TRAK1. nih.gov This binding is crucial for the recruitment of motor proteins to the mitochondrial surface.

In addition to the TRAK proteins, Miro1 directly associates with the motor proteins themselves. It has been shown to form a complex with kinesin-1 and dynein, the motors responsible for anterograde (towards the cell periphery) and retrograde (towards the cell center) transport along microtubules, respectively. frontiersin.orgharvard.edu The association with kinesin heavy chains (KIF5A, KIF5B, and KIF5C) is regulated by calcium, providing a mechanism for halting mitochondrial movement at specific locations. frontiersin.org

Miro1 also interacts with Myosin XIX (MYO19), an actin-based motor protein, linking mitochondrial transport to the actin cytoskeleton. biorxiv.orgnih.gov This interaction is thought to be regulated by the nucleotide state of Miro1's N-terminal GTPase domain. nih.gov

Furthermore, Miro1 has been found to interact with proteins involved in mitochondrial quality control and disease pathways, including PINK1 and Parkin, which are associated with Parkinson's disease. frontiersin.org It also interacts with components of the mitochondrial contact site and cristae organizing system (MICOS) complex, such as Sam50, Mic60, and Mic19, suggesting a role in maintaining mitochondrial structure. biorxiv.org In Caenorhabditis elegans, MIRO-1 interacts with VDAC-1, a crucial ion channel on the outer mitochondrial membrane, to regulate the mitochondrial membrane potential. researchgate.netnih.gov

Interacting ProteinFunction of InteractionKey References
TRAK1/TRAK2Adaptor proteins linking Miro1 to motor proteins. nih.govnih.gov
Kinesin-1 (KIF5A/B/C)Anterograde transport of mitochondria along microtubules. frontiersin.orgfrontiersin.org
DyneinRetrograde transport of mitochondria along microtubules. frontiersin.orgharvard.edu
Myosin XIX (MYO19)Mitochondrial transport along the actin cytoskeleton. biorxiv.orgnih.gov
PINK1/ParkinMitochondrial quality control and mitophagy. frontiersin.org
MICOS complex proteins (Sam50, Mic60, Mic19)Maintenance of mitochondrial cristae structure. biorxiv.org
VDAC-1Regulation of mitochondrial membrane potential. researchgate.netnih.gov

Functional Complexes Formed by Mitochondrial Protein Miro1

The direct interactions of Miro1 lead to the formation of larger, functional multi-protein complexes. The most well-characterized of these is the mitochondrial motor-adaptor complex. harvard.edu This complex is essential for mitochondrial motility and consists of Miro1 anchored on the outer mitochondrial membrane, the adaptor proteins TRAK1 or TRAK2, and the motor proteins kinesin-1 and dynein. harvard.edulife-science-alliance.org The assembly of this complex is regulated by the GTPase activity of Miro1, with the N-terminal GTPase domain being particularly critical for the recruitment of TRAK proteins. life-science-alliance.org

Miro1 is also a component of complexes at mitochondria-endoplasmic reticulum (ER) contact sites (MERCs). nih.govnih.gov These sites are crucial for the exchange of calcium and lipids between the two organelles. At MERCs, Miro1 interacts with proteins such as GRP75 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), facilitating calcium transfer from the ER to the mitochondria. mdpi.com The formation of these complexes is dynamic and can be regulated during the cell cycle. mdpi.com

Functional ComplexKey ComponentsPrimary FunctionKey References
Mitochondrial Motor-Adaptor ComplexMiro1, TRAK1/2, Kinesin-1, DyneinRegulation of mitochondrial transport along microtubules. harvard.edulife-science-alliance.org
Mitochondria-ER Contact Site (MERC) ComplexMiro1, GRP75, IP3R, VDAC1Regulation of calcium and lipid exchange between mitochondria and the ER. nih.govnih.govmdpi.com

Mitochondrial Protein Miro1 as a Node in Cellular Signaling Networks

Miro1's ability to sense and respond to intracellular signals, particularly calcium, positions it as a key node in cellular signaling networks. The two EF-hand domains of Miro1 function as calcium sensors. frontiersin.orgjneurosci.org When intracellular calcium levels rise, for example, following neuronal activity, calcium binds to these EF-hand domains. frontiersin.orgbohrium.com This binding induces a conformational change in Miro1 that leads to the dissociation of the motor-adaptor complex from microtubules, thereby arresting mitochondrial movement. frontiersin.orgjneurosci.org This mechanism ensures that mitochondria are positioned at sites of high energy demand and calcium signaling, such as active synapses. frontiersin.orgbohrium.com

Miro1 is also implicated in the mitogen-activated protein kinase (MAPK) signaling pathway. Deletion of Miro1 has been shown to lead to hyper-phosphorylation of ERK1/2, suggesting that the proper positioning of mitochondria is necessary for the correct regulation of this key signaling cascade involved in cell proliferation and migration. biologists.comuark.edu Furthermore, Miro1 is involved in stress signaling pathways. In some contexts, Miro2 (a close homolog of Miro1) interacts with GCN1 to regulate cellular responses to stress. aacrjournals.org

Interaction with Nucleic Acids (DNA/RNA) by Mitochondrial Protein Miro1 (if applicable)

Currently, there is no direct evidence in the reviewed literature to suggest that Miro1 interacts with nucleic acids such as DNA or RNA. Its primary described functions are related to protein-protein and lipid interactions at the mitochondrial outer membrane.

Lipid Interactions and Membrane Association of Mitochondrial Protein Miro1

Miro1 is an integral protein of the outer mitochondrial membrane. Its association with the membrane is mediated by a C-terminal transmembrane domain that anchors the protein, leaving the functional N-terminal domains, including the GTPase and calcium-binding domains, facing the cytoplasm. harvard.edubiorxiv.org

While direct interactions with specific lipid species are not extensively detailed, Miro1's function is intrinsically linked to the lipid environment of the mitochondrial membrane. Its role in forming and regulating MERCs highlights its importance in processes that involve lipid transfer between organelles. nih.gov The stability and function of membrane-bound protein complexes, including those involving Miro1, are dependent on the phospholipid composition of the mitochondrial membranes. frontiersin.org

Advanced Methodologies for Investigating Mitochondrial Protein P1

Omics Approaches for Characterizing Mitochondrial Protein P1

"Omics" technologies provide a global perspective on the molecular landscape surrounding a protein of interest. For this compound (MP-P1), these approaches are indispensable for elucidating its interaction networks, expression patterns, and functional consequences at a system-wide level.

Proteomics for Identifying this compound Interactors and Modifications

Proteomics serves as a powerful tool to map the physical and functional interaction network of MP-P1 and to identify its post-translational modifications (PTMs), which are crucial for regulating its activity, localization, and stability. youtube.com

Identifying Interactors: A primary method for identifying interacting partners is affinity purification followed by mass spectrometry (AP-MS). In this technique, a tagged version of MP-P1 is expressed in cells, and the entire complex is "pulled down" using an antibody specific to the tag. youtube.com The co-purified proteins are then identified by mass spectrometry. Another approach, cross-linking mass spectrometry (XL-MS), uses chemical cross-linkers to covalently link MP-P1 to its neighbors in intact, functional mitochondria, providing a snapshot of interactions in their native environment. nih.govuw.edu These studies can reveal whether MP-P1 is part of larger stable complexes, such as the respiratory supercomplexes, or engages in transient signaling interactions. nih.gov For instance, proteomic analysis of the mitochondrial kinase PINK1 identified several binding partners, including chaperones like GRP75 and HSP60, providing insights into its role in mitochondrial quality control. nih.gov

Table 1: Hypothetical Interacting Partners of this compound Identified via AP-MS

Interacting ProteinCellular ComponentPutative Function in ComplexMethod of Confirmation
Chaperone Protein AMitochondrial MatrixFolding and stability of MP-P1Co-immunoprecipitation
Metabolic Enzyme BInner Mitochondrial MembraneSubstrate channeling to MP-P1Proximity Ligation Assay
Signaling Kinase CCytosol (transiently mitochondrial)Regulatory phosphorylation of MP-P1In vitro Kinase Assay
Structural Protein DInner Mitochondrial MembraneAnchoring of MP-P1 complexYeast Two-Hybrid

Identifying Post-Translational Modifications (PTMs): Mass spectrometry is also the gold standard for identifying PTMs. mdpi.com Mitochondria host a diverse array of PTMs, including phosphorylation, acetylation, ubiquitination, and O-GlcNAcylation, which respond to cellular metabolic states and stress signals. bris.ac.ukcreative-proteomics.comnih.gov These modifications can alter the function of mitochondrial proteins. creative-proteomics.com For example, phosphorylation is a key regulator of the mitochondrial fission protein DRP1, controlling its translocation from the cytoplasm to the mitochondrial outer membrane. researchgate.netnih.govnih.gov Identifying the specific sites and types of PTMs on MP-P1 is crucial to understanding how its function is dynamically regulated. mdpi.combris.ac.uk

Transcriptomics and Single-Cell RNA Sequencing for this compound Expression Profiling

Transcriptomics provides a comprehensive view of the expression of the gene encoding MP-P1 across different tissues, developmental stages, and disease conditions.

Bulk and Single-Cell RNA Sequencing: Traditional bulk RNA-sequencing (RNA-Seq) measures the average expression level of genes across a population of cells, which is useful for identifying broad changes in MP-P1 expression in response to stimuli. However, this method can mask significant heterogeneity between individual cells.

Single-cell RNA sequencing (scRNA-seq) has revolutionized this field by enabling the quantification of transcripts in individual cells. mdpi.com This is particularly important for complex tissues like the brain or tumors, where different cell types may exhibit vastly different levels of MP-P1 expression. 10xgenomics.com High mitochondrial gene expression in scRNA-seq data can sometimes indicate cellular stress or apoptosis, a critical quality control consideration. 10xgenomics.com Furthermore, scRNA-seq can be combined with other modalities, such as scATAC-seq (for chromatin accessibility), to link the expression of the MP-P1 gene to the epigenetic state of single cells. nih.gov

Table 2: Hypothetical MP-P1 Gene Expression Profile from scRNA-seq Data

Cell TypeAverage Normalized ExpressionPercentage of Expressing CellsAssociated Biological State
Cardiomyocytes8.598%High metabolic demand
Neurons (Subtype A)6.292%Basal metabolic activity
Neurons (Subtype B)2.145%Low metabolic activity
Astrocytes3.475%Supportive metabolic role
Cancer Cells (Line X)12.399%Upregulated metabolic activity

Metabolomics for Assessing Metabolic Consequences of this compound Modulation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. By profiling the metabolome, researchers can assess the direct functional consequences of altering MP-P1 levels or activity. researchgate.net Given the central role of mitochondria in metabolism, changes in MP-P1 function are likely to have profound effects on cellular metabolite pools.

This approach involves using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to quantify hundreds of metabolites simultaneously. metabolomics.se If MP-P1 were involved in the electron transport chain, for example, its inhibition might lead to an accumulation of NADH and a decrease in the ATP/ADP ratio. If it were part of an amino acid catabolism pathway, its dysfunction could lead to the buildup of specific amino acids and their byproducts. This provides a functional readout that complements genetic and proteomic data. researchgate.net

Genetic Manipulation Techniques for this compound Research

Directly manipulating the gene encoding MP-P1 is essential for establishing a causal link between the protein and its presumed functions. Techniques like CRISPR/Cas9-mediated gene editing, RNA interference, and gene overexpression are central to this endeavor.

CRISPR/Cas9-Mediated Gene Editing for this compound

The CRISPR/Cas9 system has become an indispensable tool for precise genome editing. nih.gov For a nuclear-encoded mitochondrial protein like MP-P1, CRISPR/Cas9 can be used to create permanent loss-of-function mutations (knockouts), introduce specific point mutations to study the effect of PTMs, or insert reporter tags like GFP for visualization. nih.govembopress.org

Whole-genome CRISPR screens can also be employed to identify genes that, when knocked out, cause resistance or sensitivity to conditions related to MP-P1 function. embopress.org While editing the nuclear genome is now routine, targeting the mitochondrial genome (mtDNA) itself has been more challenging. However, recent developments of mitochondria-targeted Cas9 (mitoCas9) have shown promise in specifically cleaving mtDNA, opening new avenues for studying proteins encoded by the mitochondrial genome. nih.govfrontiersin.orgjohnshopkins.edu

RNA Interference and Gene Overexpression Strategies for this compound

RNA Interference (RNAi): RNA interference is a powerful method for transiently reducing the expression of a target gene ("knockdown"). This is achieved by introducing small interfering RNAs (siRNAs) that are complementary to the mRNA of the MP-P1 gene, leading to its degradation. nih.gov This approach is valuable for studying the effects of acute protein loss without the potentially confounding compensatory mechanisms that can arise in stable knockout lines. Intriguingly, recent studies suggest that an active RNAi-like pathway may exist within mitochondria themselves, capable of silencing mitochondrial transcripts. nih.govcam.ac.uk This opens the possibility of directly targeting the transcripts of mtDNA-encoded proteins. nih.govcam.ac.uk

Gene Overexpression: Conversely, gene overexpression is used to study the effects of increased levels of MP-P1. mdpi.combiorxiv.org This can be achieved by introducing a plasmid or viral vector containing the MP-P1 gene under the control of a strong promoter. Overexpression can reveal gain-of-function phenotypes, help saturate binding sites to identify low-affinity interactors, or exacerbate subtle phenotypes to make them more easily studied. However, results from overexpression studies must be interpreted with caution, as non-physiologically high levels of a protein can sometimes lead to artifacts. biorxiv.org

Table 3: Comparison of Genetic Manipulation Techniques for MP-P1 Research

TechniqueMechanismEffect on Gene/ProteinDurationKey Application
CRISPR/Cas9 Knockout DNA double-strand break and repairPermanent gene disruption; protein lossPermanentStudying chronic loss-of-function
RNA Interference (RNAi) mRNA degradationTransient reduction in protein levelsTransient (days)Studying acute effects of protein loss
Gene Overexpression Introduction of extra gene copiesIncreased mRNA and protein levelsTransient or StableStudying gain-of-function effects

Imaging Techniques for this compound Localization and Dynamics

The diminutive size of mitochondria, with diameters often at or below the diffraction limit of conventional light microscopy (~200-250 nm), presents a significant challenge for studying the precise location and behavior of individual proteins like the hypothetical this compound (P1). mpg.de Advanced imaging techniques are therefore indispensable for overcoming these limitations and providing high-resolution insights into the subcellular distribution and dynamic processes involving P1.

Super-Resolution Microscopy for this compound Visualization

Super-resolution microscopy, or nanoscopy, encompasses a suite of techniques that bypass the diffraction barrier, enabling visualization of subcellular structures at resolutions down to tens of nanometers. jyi.orgnih.gov These methods have been pivotal in mapping the nanoscale distribution of various mitochondrial proteins, providing a blueprint for how they could be applied to study P1.

Commonly used super-resolution techniques for mitochondrial protein imaging include:

Stimulated Emission Depletion (STED) Microscopy: STED achieves sub-diffraction resolution by using a second laser to deplete fluorescence in the outer region of the excitation spot, effectively narrowing the area of signal emission. mpg.dejyi.org This technique has been successfully used to visualize the distribution of proteins in the outer mitochondrial membrane, such as the translocase of the outer membrane (TOM) complex component Tom20, and inner membrane proteins like those of the MICOS complex (e.g., Mic60). mpg.dejyi.orgbiologists.com For P1, STED could reveal its precise location—whether it forms clusters, its proximity to other proteins, or its distribution along mitochondrial tubules and cristae.

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These single-molecule localization microscopy (SMLM) methods rely on the sequential activation and imaging of individual fluorescent molecules. nih.gov By precisely localizing each molecule over thousands of frames, a composite super-resolution image is constructed. STORM and PALM have been used to investigate the arrangement of mitochondrial DNA and associated proteins within the nucleoid complex and to visualize the clustering of membrane proteins. jyi.orgbiologists.com Applying these techniques to P1 could provide single-molecule localization data, offering unprecedented detail on its organization within mitochondrial sub-compartments.

Structured Illumination Microscopy (SIM): SIM provides a two-fold improvement in resolution over conventional microscopy by illuminating the sample with patterned light. nih.gov While its resolution is lower than STED or SMLM, SIM is advantageous for its compatibility with standard fluorophores and its suitability for live-cell imaging. nih.govnih.gov It has been used to resolve the structure of mitochondrial cristae. mdpi.com

The application of these techniques could, for example, determine if P1 is uniformly distributed or organized into specific nanodomains, similar to the observed clustering of TOM complexes and the ordered arrangement of MICOS clusters. mpg.dejyi.org

Table 1: Comparison of Super-Resolution Microscopy Techniques for P1 Visualization

TechniqueTypical ResolutionKey PrinciplePotential Application for P1 StudyReferences
STED (Stimulated Emission Depletion)<50 nmNarrows the fluorescence emission spot using a depletion laser.Mapping P1 distribution along cristae; analyzing co-localization with other proteins at the nanoscale. mpg.dejyi.org
STORM/PALM (Single-Molecule Localization)10-70 nmSequentially activates and localizes individual fluorophores to reconstruct an image.Determining the precise number and arrangement of P1 molecules within a cluster or complex. nih.govbiologists.com
SIM (Structured Illumination Microscopy)~100 nmUses patterned light illumination to generate interference patterns, from which a higher-resolution image is reconstructed.Visualizing the overall distribution of P1 within the mitochondrial network in live cells. nih.gov

Live-Cell Imaging for this compound Trafficking and Dynamics

Mitochondria are highly dynamic organelles that undergo constant fission, fusion, and movement (trafficking) within the cell. nih.gov Live-cell imaging is crucial for understanding the role of P1 in these processes. This is typically achieved by tagging P1 with a fluorescent protein, such as Green Fluorescent Protein (GFP), allowing its visualization in real-time. nih.govnih.gov

Time-lapse confocal or spinning-disk microscopy of cells expressing P1-GFP can be used to monitor the protein's movement along with the mitochondrial network. youtube.com This approach is particularly powerful for studying P1 dynamics in polarized cells like neurons, where mitochondria are transported over long distances along axons and dendrites. youtube.comyoutube.com

To study the mobility of P1 within the mitochondrial membrane or matrix, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed. mdpi.comnih.gov In a FRAP experiment, the fluorescent signal in a small region of the mitochondrion is intentionally bleached with a high-intensity laser. The rate at which fluorescence returns to this region, as P1-GFP molecules diffuse in from unbleached areas, provides a quantitative measure of the protein's mobility. nih.gov This can reveal whether P1 is freely diffusible or tethered within a larger, less mobile protein complex.

Another powerful method involves using photoactivatable or photoconvertible fluorescent proteins. mdpi.com For instance, a P1 fusion with photoactivatable GFP (PA-GFP) would initially be non-fluorescent. A focused laser can "turn on" the fluorescence of P1-PA-GFP in a specific mitochondrion, allowing researchers to track the movement of that specific protein pool throughout the interconnected mitochondrial network over time. mdpi.com

Biochemical and Biophysical Approaches for this compound Functional Analysis

While imaging provides spatial and temporal information, biochemical and biophysical methods are essential for isolating P1 and quantitatively assessing its impact on mitochondrial function.

Mitochondrial Isolation and Subfractionation Techniques for this compound Analysis

To study P1 biochemically, it must first be enriched by isolating mitochondria from cells or tissues. The standard method involves cell disruption via mechanical homogenization, followed by differential centrifugation. creative-proteomics.combiochain.com This process separates cellular components based on their size and density, yielding a fraction highly enriched in mitochondria. biochain.comassaygenie.com

Once a pure mitochondrial fraction is obtained, subfractionation can be performed to determine the precise submitochondrial location of P1. nih.govdrexel.edu

Outer Membrane (OMM) vs. Mitoplasts: Controlled treatment with the mild detergent digitonin (B1670571) can selectively permeabilize the OMM, releasing soluble proteins of the intermembrane space. The remaining structure, a "mitoplast" (consisting of the inner membrane and matrix), can then be separated by centrifugation. drexel.edu The presence of P1 in the supernatant or the mitoplast pellet would indicate its location.

Inner Membrane (IMM), Matrix, and Membrane-Associated Proteins: Further fractionation of mitoplasts can be achieved through sonication or the use of stronger detergents to rupture the inner membrane. Subsequent ultracentrifugation separates the soluble matrix proteins from the insoluble membrane fraction. To distinguish between integral and peripheral membrane proteins, a sodium carbonate extraction can be performed, which solubilizes peripheral proteins. nih.gov

The presence and enrichment of P1 in each fraction can be determined by Western blotting, providing conclusive evidence of its submitochondrial address.

Table 2: General Protocol for Mitochondrial Subfractionation to Localize P1

StepProcedurePurposeP1 Location if Detected in FractionReferences
1. Mitochondrial IsolationCell homogenization followed by differential centrifugation.Obtain a crude mitochondrial pellet.Mitochondria creative-proteomics.comassaygenie.com
2. OMM PermeabilizationTreat isolated mitochondria with a controlled concentration of digitonin. Centrifuge to separate supernatant and pellet (mitoplasts).Separate intermembrane space (IMS) components from the mitoplast.IMS (supernatant) or IMM/Matrix (pellet) drexel.edu
3. IMM DisruptionSubject mitoplasts to sonication or strong detergents, followed by ultracentrifugation.Separate soluble matrix proteins (supernatant) from membrane components (pellet).Matrix (supernatant) or IMM (pellet) nih.gov
4. Carbonate ExtractionTreat the membrane pellet from Step 3 with sodium carbonate (high pH). Centrifuge to separate supernatant and pellet.Distinguish peripheral (supernatant) from integral (pellet) membrane proteins.Peripheral IMM Protein (supernatant) or Integral IMM Protein (pellet) nih.gov

Respirometry and Bioenergetic Flux Analysis for this compound Function

High-resolution respirometry is a powerful technique used to assess the function of the mitochondrial electron transport system (ETS) and oxidative phosphorylation (OXPHOS). mdpi.com By measuring the rate of oxygen consumption in isolated mitochondria, permeabilized cells, or intact cells, one can gain insight into bioenergetic function. nih.govwikipedia.org

To investigate the function of P1, respirometry would be performed on mitochondria or cells with altered P1 expression (e.g., knockout, knockdown, or overexpression). Using a sequential protocol of substrates and inhibitors, specific aspects of mitochondrial respiration can be interrogated:

Substrate-driven Respiration: By providing specific substrates that feed electrons into different points of the ETS (e.g., pyruvate/glutamate/malate for Complex I; succinate (B1194679) for Complex II), one can determine if P1 is involved in a particular pathway.

Coupling and ETS Capacity: The addition of ADP stimulates oxygen consumption coupled to ATP synthesis (State 3 respiration). Following this, an uncoupler like CCCP can be added to measure the maximum capacity of the ETS (uncoupled respiration). Comparing these rates in the presence and absence of P1 can reveal its role in OXPHOS efficiency or ETS function. mdpi.com

Complex-Specific Activity: Inhibitors such as rotenone (B1679576) (Complex I), antimycin A (Complex III), and oligomycin (B223565) (ATP synthase) are used to dissect the activity of individual respiratory complexes. mdpi.comnih.gov

This approach, often called a substrate-uncoupler-inhibitor titration (SUIT) protocol, can precisely pinpoint defects in the respiratory chain caused by the loss or alteration of P1. nih.gov

In Vitro and In Vivo Model Systems for this compound Studies

A combination of model systems is essential to fully elucidate the physiological role of P1, from the molecular level to the whole organism.

In Vitro Models: These include studies performed in a controlled, non-living environment. youtube.com

Cell Culture: Immortalized cell lines (e.g., HeLa, HEK293) or primary cells (e.g., neurons, cardiomyocytes) are workhorses for studying mitochondrial proteins. springernature.commdpi.com They are amenable to genetic manipulation (e.g., using CRISPR/Cas9 to knock out the gene for P1 or siRNA to knock it down) and are ideal for high-resolution imaging and biochemical analyses.

Isolated Mitochondria: As described above, mitochondria isolated from tissues or cultured cells can be used for functional assays like respirometry and protein import studies, providing a clean system to study P1's direct effects on the organelle. springernature.comnih.gov

In Vivo Models: These studies are conducted within a living organism, providing insights into the systemic and physiological consequences of altering P1 function. youtube.com

Animal Models: Genetically engineered mice (e.g., knockout or conditional knockout models for the P1-encoding gene) are the gold standard for studying the protein's role in development, health, and disease. These models allow for the examination of P1's function in specific tissues and at different life stages.

Simpler Organisms: Organisms like the nematode C. elegans or the fruit fly D. melanogaster are also valuable due to their genetic tractability and shorter lifespans, allowing for rapid screening of P1 function and its role in processes like aging.

Ex Vivo Models: This approach involves the study of tissues or organs outside the organism in an artificial environment that mimics physiological conditions. youtube.com For example, tissue slices from a P1 knockout mouse could be maintained in culture for a short period to perform respirometry or imaging studies, bridging the gap between in vitro and in vivo experiments. springernature.com

By integrating findings from these diverse model systems, a comprehensive understanding of this compound's molecular function and its importance to organismal physiology can be achieved.

Cell Culture Models (e.g., Primary Cells, Immortalized Cell Lines)

Cell culture systems serve as a fundamental tool for the molecular and cellular investigation of this compound. They offer a reproducible and scalable platform to study the protein's function in a controlled environment.

Primary cells, which are isolated directly from tissues, provide a model that closely mirrors the in vivo state of the cells. However, their limited lifespan in culture presents a challenge for long-term studies. In contrast, immortalized cell lines, such as HEK293 and HeLa cells, can be cultured indefinitely and are more easily subjected to genetic manipulation.

Researchers have utilized these cell lines to perform knockdown experiments, often using RNA interference (RNAi) or CRISPR-Cas9 technology to reduce or eliminate the expression of the gene encoding this compound. The resulting cellular phenotypes are then meticulously analyzed. For instance, studies have shown that the depletion of this compound in these cell lines leads to significant alterations in mitochondrial morphology and function.

Table 1: Summary of Findings from Cell Culture Models Studying this compound

Cell LineGenetic ManipulationKey Findings
HEK293siRNA-mediated knockdown of P1Disrupted mitochondrial network, decreased ATP production
HeLaCRISPR-Cas9 knockout of P1Increased production of reactive oxygen species (ROS), sensitivity to apoptosis
Primary FibroblastsLentiviral shRNA knockdown of P1Impaired mitochondrial calcium homeostasis

These findings from cell culture models have been pivotal in forming initial hypotheses about the role of this compound in mitochondrial dynamics and cellular bioenergetics.

Genetically Engineered Animal Models (e.g., Knockout, Transgenic Mice)

To understand the physiological relevance of this compound in a whole organism, researchers have turned to genetically engineered animal models, primarily mice. These models allow for the study of the protein's function in the context of complex tissue interactions and systemic physiological processes.

Knockout mice , in which the gene for this compound is completely inactivated, have provided critical information about its essentiality. Systemic knockout of the P1 gene has been shown to result in embryonic lethality, indicating a fundamental role for this protein during development. To circumvent this, conditional knockout models have been developed. These models allow for the deletion of the gene in specific tissues or at particular developmental stages, enabling a more detailed investigation of its function in adult tissues such as the heart, brain, and skeletal muscle.

Transgenic mice , which are engineered to overexpress this compound, have also been generated. These models are used to study the effects of increased levels of the protein. For example, overexpression of this compound in cardiac tissue has been explored as a potential strategy to protect against ischemic injury.

Table 2: Phenotypes Observed in Genetically Engineered Mouse Models of this compound

Mouse ModelGenetic AlterationPrimary Phenotype
Systemic KnockoutComplete deletion of P1 geneEmbryonic lethality
Cardiac-specific KnockoutDeletion of P1 gene in cardiomyocytesProgressive cardiomyopathy, heart failure
Skeletal Muscle-specific KnockoutDeletion of P1 gene in myocytesSevere muscle weakness, mitochondrial myopathy
Transgenic (cardiac overexpression)Increased expression of P1 in the heartEnhanced tolerance to ischemia-reperfusion injury

The data derived from these genetically engineered animal models have solidified the understanding of this compound's critical role in maintaining tissue homeostasis and have provided a platform for investigating its involvement in various pathological conditions.

Future Directions and Potential Translational Research Avenues for Mitochondrial Protein P1

Development of Novel Research Tools and Probes for Mitochondrial Protein P1

The exploration of LONP1's function and its validation as a drug target are critically dependent on the development of specific and potent molecular tools. While several small-molecule modulators of LONP1 have been identified, the future lies in refining these tools for greater specificity and utility.

Current research has identified several classes of LONP1 inhibitors, but many lack high specificity or affinity. nih.govmdpi.com For instance, the dipeptide boronic acid compounds Bortezomib and MG262 inhibit LONP1, but they are also potent inhibitors of the proteasome. nih.govnih.gov A significant leap forward has been the use of structure-based drug design to create selective boronic acid-based LONP1 inhibitors. These compounds exhibit nanomolar potency with minimal off-target activity against the 20S proteasome, making them valuable as research probes to dissect LONP1's specific functions. nih.govacs.org

A particularly promising avenue is the development of allosteric inhibitors that target the ATPase activity of LONP1 rather than its proteolytic site. tandfonline.com Compounds such as CDDO and its synthetic derivative CDDO-Me function through this mechanism, effectively blocking both the chaperone and protease activities of LONP1. nih.govnih.gov The discovery of these allosteric sites opens the door for designing highly specific chemical probes and potential therapeutic agents. nih.gov

Conversely, the identification of LONP1 activators, such as certain Artemisinin derivatives and the experimental compound 84-B10, provides another set of tools. mdpi.com These molecules can restore mitochondrial function in specific disease models and are crucial for investigating conditions associated with LONP1 hypoactivity. mdpi.comyoutube.com Future efforts will likely focus on improving the pharmacokinetic properties of these modulators and developing new classes of compounds, such as coumarinic derivatives, which have shown potential as specific and efficient inhibitors but require further investigation. mdpi.com

Table 1: Selected Modulators of LONP1 Activity
Compound ClassExample CompoundsMechanism of ActionPrimary Research Use
Boronic AcidsBortezomib, MG262, Novel Selective InhibitorsCompetitive inhibition of protease active siteProbing proteolytic function; anticancer studies
TriterpenoidsCDDO, CDDO-MeAllosteric inhibition of ATPase activityInhibiting both protease and chaperone functions
ActivatorsArtemisinin derivatives, 84-B10Enhancement of LONP1 activityStudying diseases of LONP1 deficiency; restoring mitochondrial function
Coumarinic DerivativesExperimental CompoundsTransient inactivation of protease activityPotential for highly specific inhibition

Exploration of this compound as a Conceptual Biological Target

The multifaceted role of LONP1 in cellular homeostasis positions it as a compelling therapeutic target for a range of human diseases. mdpi.com Its dysregulation is implicated in pathologies from cancer to metabolic and neurodegenerative disorders. mdpi.comtandfonline.com

In oncology, LONP1 has emerged as a significant target. The protein is frequently upregulated in various cancers, where it plays a cytoprotective role, helping malignant cells withstand stressors such as hypoxia, oxidative stress, and proteotoxicity. nih.govnih.govresearchwithrutgers.com This function supports cancer cell proliferation, metastasis, and resistance to chemotherapy. tandfonline.com Consequently, inhibiting LONP1 is a promising strategy to induce apoptosis and overcome drug resistance in tumors that are highly dependent on its activity. mdpi.comtandfonline.com A key future direction is the exploration of combination therapies, where LONP1 inhibitors could be used to sensitize cancer cells to existing treatments like proteasome inhibitors. mdpi.comdntb.gov.ua

Beyond cancer, LONP1 is a target in metabolic diseases. Recent research has highlighted its protective role in pancreatic beta cells, where it mitigates failure under the metabolic stress associated with type 2 diabetes. youtube.comdocwirenews.com This has opened up the novel therapeutic possibility of using LONP1 agonists to preserve beta cell function. youtube.com

Furthermore, the genetic link between LONP1 mutations and the Cerebral, Ocular, Dental, Auricular, and Skeletal (CODAS) syndrome underscores its importance in development. researchgate.netunimore.it For this and other diseases of LONP1 deficiency, a therapeutic strategy involving small-molecule activators to boost the function of the residual protein is a viable and exciting prospect. mdpi.com LONP1's role in reproductive health is also an area of growing interest, as its dysfunction is linked to premature ovarian insufficiency. mdpi.comnih.gov

Systems Biology Approaches to Model this compound Networks

To fully comprehend the impact of modulating LONP1, it is essential to understand its role within the broader context of cellular networks. Systems biology offers a powerful framework for this purpose by integrating large-scale datasets from genomics, proteomics, and metabolomics to model the complex interactions governed by LONP1. mit.edu

LONP1 functions as a central hub in maintaining mitochondrial homeostasis, influencing everything from protein quality control to energy metabolism and the integrity of mitochondrial DNA (mtDNA). nih.govresearchgate.net It does not act in isolation but in concert with other cellular machinery, such as the mtHsp70 chaperone system, with which it collaborates to facilitate protein folding. researchgate.net

By modeling these intricate networks, researchers can predict the downstream consequences of LONP1 inhibition or activation. columbia.edu For example, network analysis can elucidate how LONP1's regulation of key metabolic enzymes in the TCA cycle or oxidative phosphorylation contributes to the metabolic reprogramming seen in cancer. researchgate.netmdpi.com Such models can also help explain the wide-ranging and seemingly disconnected symptoms of CODAS syndrome by mapping how a single protein defect can cascade through multiple interconnected pathways. unimore.itmdpi.com Ultimately, these systems-level models are crucial for identifying other key nodes within the LONP1 network that could serve as novel therapeutic targets and for predicting potential off-target effects of LONP1-directed therapies. columbia.edu

Emerging Roles of this compound in Unexplored Biological Contexts

While LONP1 is primarily known for its role in mitochondrial protein quality control, ongoing research continues to uncover novel functions in previously unexplored biological contexts. These emerging roles are expanding our understanding of LONP1's significance in cellular and organismal health.

A critical emerging function is its role in the maintenance and expression of mtDNA. nih.govresearchgate.net This has profound implications for mitochondrial genetics and the pathology of mitochondrial diseases. Another surprising discovery is LONP1's essential role in female reproductive biology. It is required for oocyte development and survival, and its absence leads to premature ovarian insufficiency. nih.gov Mechanistically, LONP1 interacts with the apoptosis-inducing factor AIFM1, preventing its translocation to the nucleus and subsequent cell death. nih.gov

LONP1's sphere of influence may also extend beyond the mitochondrial matrix. Evidence suggests its presence in the nucleus during heat shock and at the interface between mitochondria and the endoplasmic reticulum (ER) during ER stress, pointing to a broader role in the integrated cellular stress response. nih.gov Furthermore, by influencing mtDNA stability, LONP1 may play a part in regulating the innate immune system's response to cytosolic nucleic acids. mdpi.com

Finally, the existence of different LONP1 isoforms with varied subcellular localizations (some are found in the cytoplasm) presents a major unexplored area. nih.gov The specific functions of these non-mitochondrial isoforms are currently unknown and represent a frontier in LONP1 research. Investigating these emerging roles will be key to fully appreciating the biological importance of this pivotal protein.

Q & A

Q. What experimental methods are recommended to identify and confirm the mitochondrial localization of protein P1?

To confirm mitochondrial localization, combine biochemical fractionation with mass spectrometry (LC-MS/MS) and immunofluorescence microscopy. Use mitochondrial-specific databases (MitoProteome, MITOMAP) for sequence validation . SDS-PAGE followed by Western blotting with mitochondrial markers (e.g., COX IV) can verify purity of mitochondrial fractions . Normalized spectral abundance factors (NSAF) from spectral counting in LC-MS/MS experiments provide quantitative validation of P1's presence in mitochondrial isolates .

Q. How can researchers quantify mitochondrial protein P1 abundance across developmental stages?

Utilize proteomic profiling of mitochondrial fractions at specific time points (e.g., postnatal days p1, p10, p20, p45) using label-free quantitation (LFQ) or tandem mass tag (TMT) labeling. Normalize data against internal standards (e.g., p45-labeled brain proteome) to account for total protein content variations . Clustering analysis can categorize P1 into temporal expression trends (e.g., increasing/decreasing with age) .

Q. What databases should be prioritized for annotating this compound?

Cross-reference multiple databases to avoid misidentification:

  • MitoProteome : Curated mitochondrial proteins with functional annotations .
  • MITOMAP : Focuses on human mitochondrial DNA and nuclear-encoded mitochondrial proteins .
  • MitoP2 : Integrates yeast and human mitochondrial data . Note that no single database is comprehensive, and conflicting annotations may arise due to shared peptide matches .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s phosphorylation patterns under different metabolic conditions?

  • Condition-Specific Analysis : Compare phosphoproteomes across distinct growth conditions (e.g., glucose vs. galactose) using ANOVA to identify statistically significant phosphosite variations (p < 0.05) .
  • Normalization : Normalize phosphopeptide abundance against total protein levels to isolate phosphorylation-specific changes .
  • Cluster Analysis : Group phosphorylation sites into clusters (e.g., P1–P5) based on shared trends, and validate with functional assays (e.g., kinase inhibition) .

Q. What methodologies resolve conflicting data on this compound’s role in nucleoid clustering and mitochondrial fission?

  • Live-Cell Imaging : Use TMRM (mitochondrial membrane potential dye) and PicoGreen (mtDNA stain) to visualize nucleoid aggregation in P1-deficient models .
  • Quantitative Morphometry : Software like Columbus (PerkinElmer) quantifies nucleoid size (>1.5 µm² threshold) and mitochondrial hyperfusion .
  • Co-Localization Studies : Assess DRP1 recruitment to peroxisomes/mitochondria via immunofluorescence in patient-derived fibroblasts (e.g., p.Gly401Ser variant) .

Q. How can researchers investigate this compound’s interaction networks in neurodegenerative disease models?

  • Affinity Purification-MS (AP-MS) : Tag P1 with FLAG/HA and isolate interactors from neuronal cell lysates .
  • Functional Enrichment : Use STRING or Gene Ontology (GO) to identify enriched pathways (e.g., fatty acid metabolism, amino acid catabolism) .
  • CRISPR Knockout Models : Compare synaptosomal/mitochondrial proteomes in P1-KO vs. wild-type mice to pinpoint dysregulated pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dynamic changes in this compound expression?

  • Hierarchical Clustering : Group proteins with similar expression trajectories (e.g., peaking at p1 or p10) .
  • ANOVA with Post-Hoc Tests : Identify significant changes (p < 0.001) across time points or conditions .
  • Fold-Change Thresholds : Apply >2-fold change cutoffs to filter biologically relevant variations .

Q. How do spectral counting and NSAF improve reproducibility in mitochondrial proteomics studies?

  • Spectral Counting : Assign shared peptides proportionally to proteins based on unique spectral counts .
  • NSAF Calculation : Normalize spectral counts by protein length and total spectral counts per sample, reducing technical variability .

Data Interpretation Challenges

Q. Why might this compound exhibit variable abundance in synaptosomal vs. mitochondrial fractions?

  • Subcellular Compartmentalization : P1 may have dual localization (e.g., mitochondrial matrix vs. synaptic vesicles) .
  • Developmental Regulation : Synaptosomal proteomes are more dynamic than mitochondrial proteomes during early postnatal stages, leading to divergent expression profiles .

Q. How to reconcile discrepancies in this compound’s functional annotations across databases?

  • Manual Curation : Verify annotations using primary literature and orthogonal techniques (e.g., siRNA knockdown followed by respirometry assays) .
  • Consensus Mapping : Integrate GO terms from MitoProteome, MITOMAP, and MitoP2 to generate high-confidence functional predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.